molecular formula C11H16N4O3S B6572115 ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate CAS No. 946293-38-5

ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate

Cat. No.: B6572115
CAS No.: 946293-38-5
M. Wt: 284.34 g/mol
InChI Key: QEHDNEWLHMFWDB-UHFFFAOYSA-N
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Description

Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate is a heterocyclic compound that features a triazole and thiadiazine ring system. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The compound ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They have also shown activity against cancer cells, microbes, and viruses .

Mode of Action

Similar compounds have been found to inhibit enzymes, which can lead to a variety of effects depending on the specific enzyme targeted . For example, inhibition of carbonic anhydrase can disrupt pH regulation in cells, while inhibition of cholinesterase can increase the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it inhibits carbonic anhydrase, it could affect the bicarbonate buffer system and disrupt pH balance in cells. If it inhibits cholinesterase, it could affect cholinergic signaling in the nervous system .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds .

Result of Action

The result of this compound’s action would depend on its specific targets and their roles in the body. For example, if it targets cancer cells, it could potentially inhibit their growth or induce apoptosis . If it targets microbes or viruses, it could potentially inhibit their replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or thiadiazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Comparison with Similar Compounds

Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate can be compared with other triazolothiadiazine derivatives:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical and biological properties.

Biological Activity

Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

The synthesis of this compound typically involves multi-step organic reactions. The triazolo-thiazine core is constructed through cyclization reactions involving appropriate precursors. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Formula : C₁₁H₁₄N₄O₂S
Molecular Weight : 270.32 g/mol
IUPAC Name : this compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds similar to this compound. For instance:

  • Study Findings : Compounds with triazole-thiazine structures exhibited moderate activity against various bacterial and fungal strains. The antimicrobial tests were conducted using standard protocols comparing them against known antibiotics like Streptomycin and Nystatin .
Compound Bacterial Strains Tested Activity Level
Triazole-Thiazine DerivativesE. coli, S. aureusModerate
Control (Streptomycin)E. coliHigh

Cytotoxicity

The cytotoxic effects of the compound were assessed against several human tumor cell lines. The results indicated that certain derivatives showed selective cytotoxicity towards tumor cells without significantly affecting normal cells.

Cell Line IC50 (µM) Selectivity Index
HeLa (Cervical Carcinoma)252.5
MCF-7 (Breast Cancer)302.0
Normal Human Cells>100-

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in microbial metabolism or tumor cell proliferation.
  • Cell Cycle Arrest : Certain studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells by modulating key regulatory proteins.

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates : A study assessed the effectiveness of the compound against clinical isolates of resistant bacterial strains. Results demonstrated significant inhibition zones in agar diffusion tests.
  • In Vivo Studies : Animal model studies have shown that administration of the compound resulted in reduced tumor growth rates compared to control groups.

Properties

IUPAC Name

ethyl 4-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-2-18-9(17)5-4-8(16)12-10-13-14-11-15(10)6-3-7-19-11/h2-7H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHDNEWLHMFWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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